Cas no 23165-44-8 (1-Butyl-4-isothiocyanatobenzene)

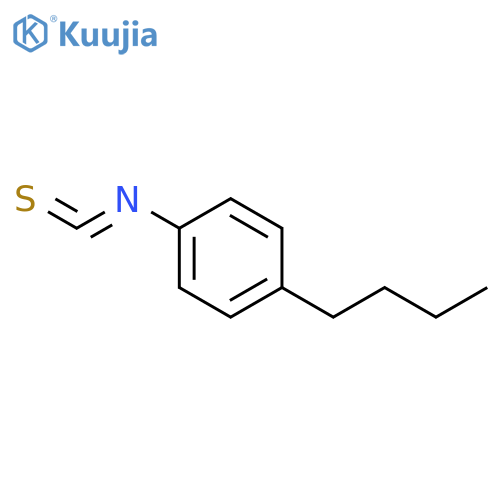

23165-44-8 structure

商品名:1-Butyl-4-isothiocyanatobenzene

1-Butyl-4-isothiocyanatobenzene 化学的及び物理的性質

名前と識別子

-

- 4-n-Butylphenyl isothiocyanate

- 1-butyl-4-isothiocyanatobenzene

- 1-BUTYL-4-ISOTHIOCYANATO-BENZENE

- 4-Butylphenyl isothiocyanate

- 4-butylbenzenisothiocyanate

- 4-butyl-phenyl isothiocyanate

- 4-Butyl-phenylisothiocyanat

- para-butylphenyl isothiocyanate

- p-butylphenyl isothiocyanate

- 23165-44-8

- EN300-17775

- CS-0001436

- E79057

- 1-Butyl-4-isothiocyanatobenzene #

- SCHEMBL1457664

- DTXSID80177744

- Benzene,1-butyl-4-isothiocyanato-

- 4-Butylphenylisothiocyanate

- MFCD00041102

- AKOS001365801

- Benzene, 1-butyl-4-isothiocyanato-

- FT-0619166

- 4-n-butylphenylisothiocyanate

- 4-n-butylphenyl-isothiocyanate

- Z57033919

- A816603

- SY012571

- STL197586

- BBL015243

- DB-046094

- ALBB-013126

- 1-Butyl-4-isothiocyanatobenzene

-

- MDL: MFCD00041102

- インチ: InChI=1S/C11H13NS/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3

- InChIKey: PXVPXJHMTUKENZ-UHFFFAOYSA-N

- ほほえんだ: CCCCC1=CC=C(C=C1)N=C=S

- BRN: 2968088

計算された属性

- せいみつぶんしりょう: 191.07700

- どういたいしつりょう: 191.07687

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 44.4

じっけんとくせい

- 色と性状: 不明2。密度(g/ml、25/4℃)

- 密度みつど: 1.040(lit.)

- ふってん: 150-154℃/14mm(lit.)

- フラッシュポイント: 150-154°C/14mm

- 屈折率: 1.5950

- PSA: 44.45000

- LogP: 3.76350

- かんど: Moisture Sensitive

1-Butyl-4-isothiocyanatobenzene セキュリティ情報

- 危険物輸送番号:2810

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R20/21/22; R36/37/38

- 包装等級:III

- セキュリティ用語:6.1

- 危険レベル:6.1

- 包装グループ:III

1-Butyl-4-isothiocyanatobenzene 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-Butyl-4-isothiocyanatobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056551-5g |

4-n-Butylphenyl isothiocyanate |

23165-44-8 | 98% | 5g |

1331.0CNY | 2021-07-13 | |

| TRC | B423365-100mg |

1-Butyl-4-isothiocyanatobenzene |

23165-44-8 | 100mg |

$ 65.00 | 2022-06-07 | ||

| abcr | AB125763-5 g |

4-n-Butylphenyl isothiocyanate, 95%; . |

23165-44-8 | 95% | 5 g |

€185.50 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19578-5g |

4-n-Butylphenyl isothiocyanate, 97% |

23165-44-8 | 97% | 5g |

¥1405.00 | 2023-03-15 | |

| TRC | B423365-50mg |

1-Butyl-4-isothiocyanatobenzene |

23165-44-8 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Fluorochem | 008755-25g |

4-Butylphenyl isothiocyanate |

23165-44-8 | 98% | 25g |

£311.00 | 2022-03-01 | |

| Enamine | EN300-17775-0.5g |

1-butyl-4-isothiocyanatobenzene |

23165-44-8 | 95.0% | 0.5g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-17775-1.0g |

1-butyl-4-isothiocyanatobenzene |

23165-44-8 | 95.0% | 1.0g |

$23.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1071517-25g |

4-n-Butylphenyl isothiocyanate |

23165-44-8 | 98% | 25g |

¥2620.00 | 2023-11-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056551-5g |

4-n-Butylphenyl isothiocyanate |

23165-44-8 | 98% | 5g |

1331CNY | 2021-05-07 |

1-Butyl-4-isothiocyanatobenzene 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

23165-44-8 (1-Butyl-4-isothiocyanatobenzene) 関連製品

- 18856-63-8(4-Ethylphenyl isothiocyanate)

- 206559-54-8(4-Decylphenyl isothiocyanate)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23165-44-8)1-Butyl-4-isothiocyanatobenzene

清らかである:99%

はかる:25g

価格 ($):212.0